3-ethyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-ethyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-4-22-9-19-17-13(18(22)23)11(3)14(25-17)16-20-15(21-24-16)12-7-5-6-10(2)8-12/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPLBVFZPZXKSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)C(=C(S2)C3=NC(=NO3)C4=CC=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactionsCommon reagents used in these reactions include dimethylformamide (DMF), dimethylacetamide (DMA), and various catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of multiple reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like DMF and DMA .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
3-ethyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 3-ethyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with nucleic acids or proteins involved in cell signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs, synthesis routes, and biological activities of related thieno[2,3-d]pyrimidinone derivatives:
Key Observations:
Structural Variations and Bioactivity: The 1,2,4-oxadiazole group (common in the target compound and others) is associated with antimicrobial and anti-inflammatory activities. Its electron-withdrawing nature may enhance binding to enzymatic targets like cyclooxygenase or bacterial topoisomerases . Fluorine substitution (e.g., in ) significantly boosts bactericidal efficacy, as seen in 90% inhibition of cotton fusarium wilt .
Synthetic Strategies: FeCl3-SiO2 catalysis is widely used for cyclocondensation in fused heterocycles, offering moderate yields (~75%) and scalability . Alkylation reactions (e.g., in ) enable diversification of the thienopyrimidine core but require stringent conditions to avoid side products .
Physicochemical Properties :
Biological Activity
The compound 3-ethyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thieno[2,3-d]pyrimidine core with substituents that enhance its biological activity.
1. Antimicrobial Activity
Pyrimidine derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Ethyl-5-Methyl... | E. coli | 500 µg/mL |
| 3-Ethyl-5-Methyl... | S. aureus | 750 µg/mL |
These results suggest that this compound may possess potent antibacterial properties comparable to established antibiotics .
2. Anticancer Activity
Recent studies have investigated the anticancer potential of similar pyrimidine derivatives. For instance, compounds with structural similarities have shown promising results against various cancer cell lines, including hepatocellular carcinoma (HepG2).
In a study focusing on Aurora B kinase inhibitors, certain derivatives exhibited significant cytotoxicity against HepG2 cells:
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | HepG2 | 11.34 ± 0.95 |
| Compound B | HepG2 | 9.54 ± 0.05 |
These findings indicate that the thieno[2,3-d]pyrimidine scaffold can be an effective lead in developing new anticancer agents .
3. Anti-inflammatory Activity
The anti-inflammatory effects of pyrimidine derivatives are well-documented. Compounds similar to the one have been shown to inhibit pro-inflammatory cytokines in vitro. The mechanism often involves the inhibition of NF-kB signaling pathways.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyrimidine derivatives against clinical isolates of bacteria. The compound demonstrated a significant zone of inhibition against Pseudomonas aeruginosa, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains.
Case Study 2: Anticancer Potential
In another investigation, researchers synthesized a series of thieno[2,3-d]pyrimidine derivatives and assessed their anticancer activity against human cancer cell lines. The results indicated that specific modifications to the core structure enhanced cytotoxicity and selectivity towards cancer cells over normal cells.
Q & A
Q. What are the key synthetic challenges in preparing thieno[2,3-d]pyrimidinone derivatives like this compound, and how are they addressed?
The synthesis of thieno[2,3-d]pyrimidinone derivatives typically involves multi-step reactions, including cyclization and functionalization of the oxadiazole and thienopyrimidine cores. Challenges include regioselectivity in oxadiazole formation and stability of intermediates. Methodologies involve:
- Cyclocondensation : Using thiourea derivatives and α,β-unsaturated ketones under reflux conditions to form the thienopyrimidine ring .
- Oxadiazole incorporation : Coupling via palladium-catalyzed cross-coupling or Huisgen cycloaddition to attach the 1,2,4-oxadiazol-5-yl group .
- Purification : Column chromatography or recrystallization from ethanol/dioxane mixtures to isolate high-purity products .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Structural validation employs:
- Spectroscopic techniques : ¹H/¹³C NMR to verify substituent positions (e.g., methyl and ethyl groups) and IR to confirm carbonyl and oxadiazole stretches .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray crystallography : For unambiguous confirmation of the thienopyrimidinone scaffold and substituent geometry (if crystals are obtainable) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Initial screening should focus on:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Enzyme inhibition : Kinase or protease inhibition assays, leveraging the oxadiazole moiety’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict bioactivity?
- DFT calculations : To model reaction pathways (e.g., transition states in oxadiazole formation) and predict regioselectivity .
- Molecular docking : To screen interactions with target proteins (e.g., EGFR kinase) and guide structural modifications for enhanced binding .
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity data from analogous compounds .
Q. What strategies resolve contradictions in bioactivity data across structurally similar compounds?
Contradictions often arise from subtle structural differences (e.g., halogen placement) or assay variability. Mitigation involves:
- Dose-response profiling : Establish IC₅₀ values across multiple concentrations to clarify potency trends .
- Metabolic stability assays : Test susceptibility to cytochrome P450 enzymes, which may explain inconsistent in vivo/in vitro results .
- Crystallographic validation : Compare target binding modes of active vs. inactive analogs .
Q. How can reaction conditions be tailored to improve yield and scalability?
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance oxadiazole cyclization efficiency, while acetonitrile improves coupling reactions .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) for thienopyrimidine cyclization; Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling .
- Flow chemistry : Continuous flow reactors for exothermic steps (e.g., nitrile oxide cycloadditions) to control temperature and reduce side products .
Q. What advanced analytical techniques characterize its degradation pathways?
- LC-MS/MS : Identify degradation products under stress conditions (e.g., acidic, basic, oxidative) .
- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition kinetics .
- EPR spectroscopy : Detect radical intermediates during photodegradation .
Methodological Considerations
Q. How to design SAR studies for this compound’s derivatives?
- Core modifications : Replace the oxadiazole with 1,2,3-triazole or tetrazole rings to assess heterocycle-dependent activity .
- Substituent variation : Systematically alter the 3-methylphenyl group (e.g., halogenation, methoxy substitution) to probe steric/electronic effects .
- Hybrid analogs : Fuse with coumarin or pyrido[1,2-a]pyrimidinone scaffolds to enhance bioavailability .
Q. What protocols ensure reproducibility in multi-step syntheses?
- Inert atmosphere : Use Schlenk lines for moisture-sensitive steps (e.g., Grignard reactions) .
- Stoichiometric precision : Calibrate reagents (e.g., chloroethyl acetate) to ±1% accuracy to avoid side products .
- Batch tracking : Document solvent lot numbers and catalyst activity (e.g., Pd/C age) to troubleshoot variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
